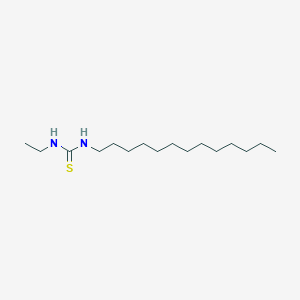
N-Ethyl-N'-tridecylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’-tridecylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the general formula R1R2NC(S)NR3R4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Ethyl-N’-tridecylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of N-ethylamine with tridecyl isothiocyanate under mild conditions. The reaction typically proceeds at room temperature and does not require any special catalysts .
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-N’-tridecylthiourea can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of water as a solvent in these reactions is preferred due to its eco-friendly nature and ease of product isolation .
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-N’-tridecylthiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: N-Ethyl-N’-tridecylthiourea can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’-tridecylthiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Ethyl-N’-tridecylthiourea involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the thiourea group can form strong bonds with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interfere with the function of proteins by forming hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-N’-tridecylthiourea
- N-Ethyl-N’-dodecylthiourea
- N-Ethyl-N’-tetradecylthiourea
Comparison: N-Ethyl-N’-tridecylthiourea is unique due to its specific alkyl chain length, which influences its solubility and reactivity. Compared to N-Methyl-N’-tridecylthiourea, it has a longer alkyl chain, which can enhance its hydrophobic interactions. This makes it more suitable for applications requiring higher hydrophobicity .
Eigenschaften
CAS-Nummer |
62552-50-5 |
|---|---|
Molekularformel |
C16H34N2S |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-ethyl-3-tridecylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(19)17-4-2/h3-15H2,1-2H3,(H2,17,18,19) |
InChI-Schlüssel |
MBQRNTGASGBAQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCNC(=S)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


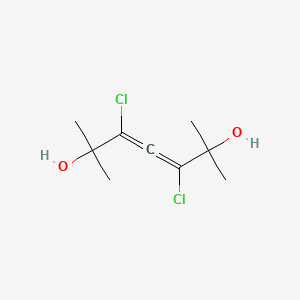
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
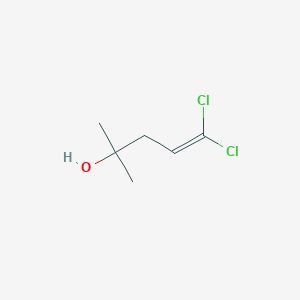
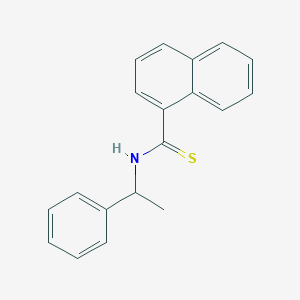
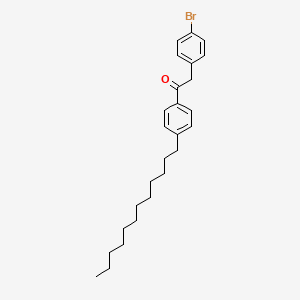
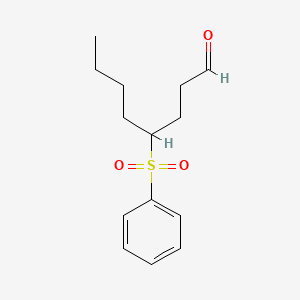
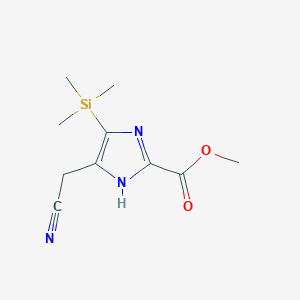
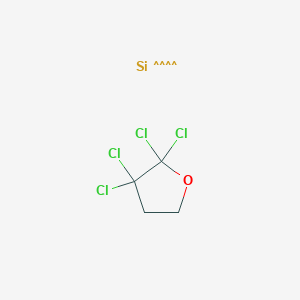
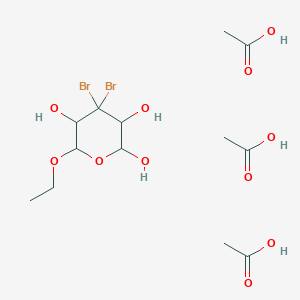
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
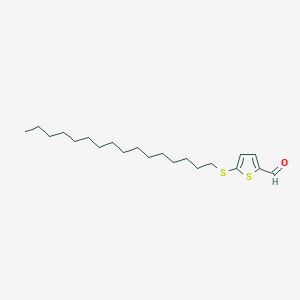
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)
